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Introduction

Melissa officinalis (L.), commonly known as lemon balm, is a perennial herb belonging to the
Lamiaceae family.[1] Traditionally used for its calming and carminative effects, recent scientific
investigations have highlighted its significant antiviral properties against a broad spectrum of
viruses.[1][2][3] These include members of the Herpesviridae family, such as Herpes Simplex
Virus type 1 (HSV-1) and type 2 (HSV-2), as well as influenza viruses and coronaviruses.[2][4]
[5] The antiviral activity of Melissa officinalis is largely attributed to its rich composition of
phytochemicals, particularly phenolic compounds like rosmarinic acid.[6][7]

These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy
of Melissa officinalis extracts. The described methodologies include the preparation of the plant
extract, determination of its cytotoxicity, and assessment of its antiviral activity using a plaque
reduction assay. This document is intended to serve as a comprehensive guide for researchers
in virology, natural product chemistry, and drug development.

Data Presentation: Antiviral Activity and Cytotoxicity
of Melissa officinalis Extracts

The antiviral efficacy of a compound is often determined by its 50% inhibitory concentration
(IC50), which is the concentration required to inhibit 50% of viral activity. Concurrently, the 50%
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cytotoxic concentration (CC50), the concentration that results in 50% cell death, is determined
to assess the extract's toxicity to the host cells. The selectivity index (Sl), calculated as the ratio
of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral
agent, with a higher Sl value indicating greater antiviral specificity.

The following tables summarize quantitative data from various studies on the antiviral activity
and cytotoxicity of different Melissa officinalis extracts.
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) _ Extract CC50 IC50 Selectivity
Virus Cell Line Reference
Type (ng/mL) (ng/mL) Index (SI)
Herpes
Simplex
] Vero Aqueous >1000 1.14 >875 [8]
Virus 1
(HSV-1)
Herpes
Simplex Hydroalcoh 25-1000
) Vero ] >1000 - [9]
Virus 2 olic (range)
(HSV-2)
Influenza A
MDCK Methanol 588.1 2.549 230 [10]
(H1N1)
Influenza A
MDCK Water 3073 57.30 53.6 [10]
(H1N1)
SARS-
Vero E6 Methanol 587 10.83 54.2 [10]
CoV-2
SARS-
Vero E6 Water 4221 421.9 10.0 [10]
CoV-2
MERS-
Vero E6 Methanol 587 9.82 59.77 [10]
CoV
MERS-
Vero E6 Water 4221 222.1 19.0 [10]
CoV
) Hydroalcoh
Adenovirus  HEp-2 i 294.9 15 19.66 [11]
olic
Pseudorabi o
Rosmarinic
es Virus PK-15 ) 26.23 0.84 31.22 [12][13]
Acid
(PRV)

Experimental Protocols
Preparation of Melissa officinalis Extract
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A standardized hydroalcoholic extract of Melissa officinalis can be prepared as follows. This

method can be adapted based on the specific research objectives.

Materials:

Dried leaves of Melissa officinalis
70% Ethanol (v/v)

Whatman No. 1 filter paper
Rotary evaporator

Freeze-dryer (lyophilizer)

Sterile, amber glass vials

Protocol:

Grind the dried leaves of Melissa officinalis into a fine powder.

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 72 hours at
room temperature with occasional shaking.

Filter the mixture through Whatman No. 1 filter paper.

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove
the ethanol.

Freeze-dry the resulting aqueous extract to obtain a powdered form.
Store the lyophilized extract in sterile, amber glass vials at -20°C.

For experimental use, reconstitute the extract in a suitable solvent, such as dimethyl
sulfoxide (DMSOQ), to create a stock solution. Further dilutions should be made in cell culture
medium.

Cytotoxicity Assay (MTT Assay)
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Materials:

Target cell line (e.g., Vero, MDCK, HEp-2)

96-well microtiter plates

Complete cell culture medium

Melissa officinalis extract stock solution

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

Microplate reader

Protocol:

Seed the target cells in a 96-well plate at a density of 1 x 10”4 cells/well and incubate for 24
hours at 37°C in a 5% CO2 atmosphere.[14]

Prepare serial dilutions of the Melissa officinalis extract in complete cell culture medium.

Remove the old medium from the cells and add 100 pL of the various extract dilutions to the
wells in triplicate. Include a vehicle control (medium with the same concentration of the
solvent used to dissolve the extract) and an untreated cell control (medium only).[15]

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

After the incubation period, add 10 pL of MTT solution to each well and incubate for 4 hours
at 37°C.

Carefully remove the medium and add 100 uL of the solubilization solution to each well to
dissolve the formazan crystals.[15]
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» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration compared to the untreated
control and determine the CC50 value using regression analysis.

Antiviral Assay (Plague Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus
and determining the antiviral efficacy of a compound.[16][17]

Materials:

e Susceptible host cell line (e.g., Vero for HSV)

o 24-well plates

 Virus stock with a known titer

» Melissa officinalis extract

e Overlay medium (e.g., medium containing 0.8% methylcellulose)[16]

o Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

o Formaldehyde (10% in PBS)

Protocol:

e Seed the host cells in 24-well plates and incubate until a confluent monolayer is formed.
o Prepare serial dilutions of the Melissa officinalis extract in serum-free medium.

 |In separate tubes, mix a constant amount of virus (to produce 50-100 plaques per well) with
each dilution of the plant extract and incubate for 1 hour at 37°C (for virucidal assessment).

» Alternatively, to assess inhibition of attachment, pre-treat the cell monolayer with the extract
dilutions for 1 hour at 37°C before adding the virus. To assess post-attachment inhibition,
infect the cells with the virus for 1 hour, then remove the inoculum and add the extract
dilutions.[3]
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o For the primary assay, infect the cell monolayers with the virus-extract mixtures for 1 hour at
37°C to allow for viral adsorption. Include a virus control (virus without extract) and a cell
control (no virus, no extract).

 After adsorption, remove the inoculum and overlay the cell monolayers with 1 mL of overlay
medium containing the corresponding concentrations of the extract.[18]

 Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are
visible in the virus control wells.

» Fix the cells with 10% formaldehyde for at least 30 minutes.

» Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
¢ Gently wash the plates with water and allow them to air dry.

o Count the number of plaques in each well.

o Calculate the percentage of plaque reduction for each extract concentration compared to the
virus control and determine the IC50 value.

Mandatory Visualizations
Experimental Workflow
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Caption: General experimental workflow for assessing the antiviral activity of Melissa officinalis
extracts.

Proposed Mechanism of Action: Inhibition of HSV
Attachment

Melissa officinalis extract, rich in rosmarinic acid, has been shown to inhibit the attachment of
Herpes Simplex Virus to host cells.[7][8] This is a crucial first step in the viral replication cycle.
The extract components are thought to interact with viral glycoproteins, preventing them from
binding to heparan sulfate proteoglycans on the host cell surface.[19]
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Caption: Inhibition of HSV attachment to the host cell by Melissa officinalis extract components.

Signaling Pathway: Rosmarinic Acid and cGAS-STING
Pathway

Recent studies have shown that rosmarinic acid, a major component of Melissa officinalis, can
exert its antiviral effects by modulating host immune responses.[12][13] One such mechanism
is the activation of the cGAS-STING signaling pathway. This pathway is crucial for detecting
cytosolic viral DNA and initiating an innate immune response, including the production of type |
interferons (IFNs).
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Caption: Activation of the cGAS-STING antiviral pathway by Rosmarinic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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